Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate
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Overview
Description
Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. This particular compound features a cyclopropyl group and a methyl group attached to the pyrazole ring, making it a unique and interesting molecule for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-cyclopropyl-1-methyl-1H-pyrazole with propiolic acid methyl ester in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid: Similar structure but with a carboxylic acid group instead of an ester.
1-Methyl-3-(3-cyclopropyl-1H-pyrazol-4-yl)propiolate: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group and the ester functionality makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 3-(3-cyclopropyl-1-methylpyrazol-4-yl)prop-2-ynoate |
InChI |
InChI=1S/C11H12N2O2/c1-13-7-9(5-6-10(14)15-2)11(12-13)8-3-4-8/h7-8H,3-4H2,1-2H3 |
InChI Key |
SDBIJAZOXSZKQS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C2CC2)C#CC(=O)OC |
Origin of Product |
United States |
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